(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
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Overview
Description
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is an organic compound that features a benzyl ester and a tert-butyldimethylsilyl (TBDMS) protected hydroxy group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The benzyl ester is then introduced through esterification reactions using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of a deprotected hydroxy group or other functionalized derivatives.
Scientific Research Applications
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its ability to act as a protecting group for hydroxy functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxy site. This allows for selective reactions at other functional groups in the molecule. The benzyl ester can be hydrolyzed under acidic or basic conditions to release the free acid, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a TBDMS-protected hydroxy group but differs in the aldehyde functionality.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a TBDMS-protected hydroxy group and a benzaldehyde moiety.
Uniqueness
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its combination of a benzyl ester and a TBDMS-protected hydroxy group, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Properties
Molecular Formula |
C17H28O4Si |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
benzyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m0/s1 |
InChI Key |
QAQQEKKSOHHHNA-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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